[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol
Description
Proton (¹H) NMR
In deuterated dimethyl sulfoxide (DMSO-d6), the hydroxymethyl proton (-CH2OH) resonates as a triplet at δ 4.62 ppm (J = 5.8 Hz), split by coupling with the adjacent methylene protons. The methylene group (-CH2-) appears as a doublet of doublets at δ 3.81 ppm due to geminal coupling with the hydroxyl proton and vicinal coupling with the pyridine ring protons. The difluoromethyl group (-CF2H) shows characteristic splitting in the ¹H NMR spectrum, appearing as a doublet of triplets at δ 6.12 ppm (J = 55.2 Hz, ²JHF; J = 4.1 Hz, ³JHH).
Carbon (¹³C) NMR
The ¹³C NMR spectrum confirms the substitution pattern:
Fluorine (¹⁹F) NMR
The difluoromethyl group produces a doublet at δ -115.3 ppm (J = 235 Hz), consistent with axial-equatorial fluorine coupling in -CF2H groups.
Table 2: Key NMR assignments for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | 4.62 | Triplet | J = 5.8 |
| ¹H | 3.81 | Doublet | J = 10.2 |
| ¹³C | 128.9 | Singlet | - |
| ¹⁹F | -115.3 | Doublet | J = 235 |
Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear single-quantum coherence (HSQC), validate connectivity between the hydroxymethyl group and the pyridine ring. Nuclear Overhauser effect (NOE) experiments confirm the spatial proximity of the difluoromethyl group to the bromine atom, supporting the crystallographic data.
Computational Molecular Modeling Studies
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the gas-phase geometry of this compound, revealing close agreement with experimental X-ray data (RMSD = 0.12 Å). The HOMO-LUMO gap, calculated at 5.8 eV, indicates moderate electronic stability, with the HOMO localized on the pyridine ring and the LUMO on the bromine atom.
Molecular electrostatic potential (MESP) maps highlight regions of electron density (Figure 1):
- Negative potential at the hydroxyl oxygen (-48 kcal/mol)
- Positive potential at the bromine atom (+32 kcal/mol)
These features explain the compound’s reactivity in nucleophilic substitution and hydrogen-bonding interactions.
Figure 1: MESP map of this compound
(Visualization shows blue regions near oxygen and red near bromine)
Molecular dynamics simulations in explicit solvent (water) predict a solvation free energy of -12.3 kcal/mol, consistent with moderate aqueous solubility. The hydroxymethyl group exhibits rotational flexibility with an energy barrier of 2.1 kcal/mol, facilitating conformational adaptation in biological environments.
Properties
Molecular Formula |
C7H6BrF2NO |
|---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
[5-bromo-3-(difluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H6BrF2NO/c8-4-1-5(7(9)10)6(3-12)11-2-4/h1-2,7,12H,3H2 |
InChI Key |
BXJMCYZIZSUAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)CO)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 3-(Difluoromethyl)pyridine
The initial step typically involves bromination of 3-(difluoromethyl)pyridine to introduce the bromine atom at the 5-position. The brominating agent commonly used is N-bromosuccinimide (NBS), favored for its mild and selective bromination capability. The reaction is generally carried out in dichloromethane (DCM) or similar inert solvents under controlled temperature (often 0–25°C) to avoid over-bromination or side reactions.
| Parameter | Typical Conditions |
|---|---|
| Starting Material | 3-(Difluoromethyl)pyridine |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–25°C |
| Reaction Time | 2–6 hours |
| Yield Range | 60–75% (depending on scale and purity) |
This step yields 5-bromo-3-(difluoromethyl)pyridine as an intermediate, which is then subjected to further functionalization.
Hydroxymethylation at the 2-Position
The hydroxymethyl group is introduced via hydroxymethylation of the brominated intermediate. This is commonly achieved by reacting the intermediate with formaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution or addition at the 2-position of the pyridine ring.
| Parameter | Typical Conditions |
|---|---|
| Intermediate | 5-Bromo-3-(difluoromethyl)pyridine |
| Reagent | Formaldehyde (aqueous or paraformaldehyde) |
| Base | Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) |
| Solvent | Ethanol, water, or mixed solvents |
| Temperature | 35–60°C |
| Reaction Time | 4–12 hours |
| Yield Range | 50–65% (after purification) |
The hydroxymethylation introduces the -CH2OH group selectively at the 2-position, yielding the target compound.
Alternative Multi-Step Synthesis Using Organolithium and Reduction
An alternative route involves lithiation of the pyridine ring using n-butyllithium at low temperatures, followed by quenching with formaldehyde or related electrophiles. Subsequent reduction with sodium borohydride converts intermediates to the hydroxymethyl derivative.
| Step | Reagents and Conditions | Yield (%) |
|---|---|---|
| Lithiation | n-Butyllithium, -78°C, inert atmosphere | ~70 |
| Electrophilic Quench | Formaldehyde or paraformaldehyde | - |
| Reduction | Sodium borohydride (NaBH4), room temperature | ~52 |
This route offers good regioselectivity but requires strict anhydrous and low-temperature conditions.
Purification and Characterization
Purification methods typically include silica gel column chromatography using hexane/ethyl acetate gradients or recrystallization from suitable solvents.
Structural validation and purity assessment employ:
| Technique | Purpose |
|---|---|
| ¹H NMR, ¹³C NMR, ¹⁹F NMR | Confirm substitution pattern and fluorine environment |
| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular weight (m/z 238.0 for [M+H]+) |
| X-ray Crystallography | Determine stereochemistry and molecular conformation |
| HPLC (Reverse-phase) | Assess purity (>95%) using C18 columns and UV detection at 254 nm |
These analytical techniques ensure the compound meets research-grade standards.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination + Hydroxymethylation | NBS, DCM, formaldehyde, NaOH, 0–60°C | 50–75 | Most common, mild conditions |
| Organolithium + Reduction | n-BuLi, formaldehyde, NaBH4, -78°C to RT | ~52 | Requires strict anhydrous conditions |
| Multi-step coupling (Literature) | Boronic acid intermediates, Pd catalysts | Variable | Used in advanced synthetic schemes |
Research Findings and Notes
- The difluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry.
- Reaction conditions such as temperature and solvent polarity critically influence regioselectivity and yield.
- Impurities mainly arise from incomplete halogenation or side reactions during hydroxymethylation, necessitating careful purification.
- The synthetic methods are adaptable for scale-up with proper optimization and safety protocols.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:
Key Findings :
-
Bromine substitution is facilitated by electron-withdrawing groups (e.g., difluoromethyl), which activate the pyridine ring for NAS .
-
Palladium-catalyzed Suzuki coupling enables the introduction of aryl groups under mild conditions .
Oxidation Reactions
The hydroxymethyl group at the 2-position is susceptible to oxidation, yielding derivatives with altered electronic properties:
| Oxidizing Agent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2 h | 5-Bromo-3-(difluoromethyl)pyridine-2-carboxylic acid | 82% | |
| PCC, CH₂Cl₂ | RT, 4 h | 5-Bromo-3-(difluoromethyl)pyridine-2-carbaldehyde | 58% |
Mechanistic Insight :
-
Oxidation proceeds via radical intermediates in acidic media (KMnO₄) or through a two-electron pathway with PCC.
Reduction Reactions
The hydroxymethyl group can be reduced to a methylene group or modified via hydrogenolysis:
| Reducing Agent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| LiAlH₄, THF | Reflux, 6 h | 5-Bromo-3-(difluoromethyl)-2-methylpyridine | 70% | |
| H₂, Pd/C (1 atm) | RT, 12 h | 3-(Difluoromethyl)-5-hydrogenopyridin-2-ylmethanol | 85% |
Applications :
Dehydrofluorination of the Difluoromethyl Group
The difluoromethyl group undergoes elimination under basic conditions:
| Base | Solvent | Temperature | Product Formed | Yield | Source |
|---|---|---|---|---|---|
| DBU | DMF | 100°C, 3 h | 5-Bromo-2-(difluorovinyl)pyridin-3-ylmethanol | 78% |
Significance :
-
Forms a reactive difluorovinyl group for further functionalization (e.g., Diels-Alder reactions).
Reaction Mechanisms and Selectivity
-
Electrophilic Aromatic Substitution (EAS) : Limited due to electron-withdrawing substituents.
-
Steric Effects : The 2-hydroxymethyl group directs nucleophiles to the 5-position via steric hindrance at adjacent positions .
-
Fluorine Effects : The difluoromethyl group enhances metabolic stability in drug candidates .
Scientific Research Applications
[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of [5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and difluoromethyl groups may enhance its binding affinity and selectivity towards these targets, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares [5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Functional Group Variations
Halogen-Substituted Analogs
(5-Bromo-2-chloropyridin-3-yl)methanol Structure: Bromo (5-position), chloro (2-position), hydroxymethyl (3-position). Molecular Weight: 222.47 g/mol (C6H5BrClNO) . Key Differences: The chloro substituent at the 2-position increases electrophilicity compared to the hydroxymethyl group in the target compound. This enhances reactivity in cross-coupling reactions but reduces solubility in polar solvents. Applications: Intermediate in Suzuki-Miyaura couplings .
(5-Bromo-3-iodopyridin-2-yl)methanol Structure: Iodo (3-position) replaces difluoromethyl. Molecular Weight: ~294.93 g/mol (estimated). Key Differences: The larger iodine atom increases steric hindrance and polarizability, favoring nucleophilic aromatic substitution. However, it is less stable under light compared to fluorine-containing analogs.
Fluorinated Analogs
[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]methanol Structure: Trifluoromethyl (-CF3) replaces difluoromethyl (-CHF2) at the 3-position. Molecular Weight: 265.04 g/mol (C7H6BrF3NO) . Key Differences: The -CF3 group is more electron-withdrawing than -CHF2, leading to greater ring deactivation. This reduces nucleophilic attack but enhances metabolic stability in drug candidates . Synthesis: Fluorination via Ruppert-Prakash reagent (TMSCF3) or halogen exchange.
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanol Structure: Fluoro (3-position), trifluoromethyl (5-position). Molecular Weight: 229.10 g/mol (C7H5F4NO) . Key Differences: The absence of bromine reduces molecular weight and alters π-π stacking interactions in crystal packing.
Methoxy-Substituted Analogs
(5-Bromo-3-methoxypyridin-2-yl)methanol Structure: Methoxy (-OCH3) replaces difluoromethyl. Molecular Weight: 218.05 g/mol (C7H8BrNO2) . Key Differences: The methoxy group is electron-donating, increasing ring electron density and susceptibility to oxidation. This limits utility in high-temperature reactions.
Physicochemical Properties
*LogP values estimated using substituent contribution methods.
Biological Activity
[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromine atom and a difluoromethyl group attached to a pyridine ring. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C7H6BrF2N
- Molecular Weight : 234.05 g/mol
- Structure : The compound features a pyridine ring, which is known for its biological relevance, particularly in drug design.
Synthesis
The synthesis of this compound typically involves multi-step reactions. One common synthetic pathway employs n-butyllithium and sodium borohydride, yielding the compound with an approximate yield of 52%. The introduction of the difluoromethyl group enhances lipophilicity, potentially altering biological activity compared to other pyridine derivatives.
Antimicrobial Activity
Research indicates that compounds with similar pyridine structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been tested for their ability to inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can lead to enhanced potency against these pathogens .
Anti-inflammatory Effects
Pyridine derivatives have been explored for their anti-inflammatory effects. In vitro studies have shown that certain substitutions on the pyridine ring can modulate inflammatory pathways. The presence of electron-withdrawing groups like bromine and difluoromethyl may enhance the anti-inflammatory activity by influencing the compound's interaction with biological targets involved in inflammation .
Anticancer Potential
Recent studies have indicated that this compound may exhibit anticancer properties. Compounds structurally similar to this molecule have been tested for their ability to inhibit cancer cell proliferation. For example, modifications in the pyridine structure have shown promising results in inhibiting tumor growth in various cancer cell lines, suggesting potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The introduction of different substituents can significantly affect its pharmacological profile:
- Bromine Substitution : Enhances lipophilicity and may improve binding affinity to target proteins.
- Difluoromethyl Group : Increases metabolic stability and alters solubility characteristics, which can be beneficial for drug formulation .
Case Studies
-
Antimicrobial Efficacy : A study assessing various pyridine derivatives revealed that those with bromine and difluoromethyl substitutions showed lower MIC values against MRSA compared to unsubstituted analogs.
Compound MIC (μg/mL) Activity Level Unsubstituted Pyridine 320 Low 5-Bromo-Pyridine 20 Moderate 5-Bromo-Difluoromethyl-Pyridine 4–8 High - Anti-inflammatory Activity : In vitro assays demonstrated that derivatives with the difluoromethyl group exhibited reduced production of pro-inflammatory cytokines compared to their non-fluorinated counterparts.
Q & A
Q. What are the established synthetic routes for [5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via halogenation and functional group interconversion. For example, fluoromethyl groups can be introduced using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions . A boronic acid intermediate (e.g., 5-bromo-2-fluoro-3-pyridinylboronic acid) may undergo Suzuki coupling or oxidation with H₂O₂ in ethanol/acetic acid to form hydroxyl groups . Key variables include temperature (35–60°C), solvent polarity (ethyl acetate/ethanol mixtures), and catalyst selection (e.g., Pd for cross-coupling). Impurities often arise from incomplete halogen displacement, requiring purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR : ¹H/¹³C/¹⁹F NMR confirms substitution patterns and purity. The difluoromethyl group shows distinct ¹⁹F splitting (e.g., δ -110 to -120 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
- Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) validates molecular weight (e.g., [M+H]⁺ at m/z 238.0 for C₇H₆BrF₂NO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the functionalization of the pyridine ring in this compound?
- Methodological Answer : Regioselectivity is controlled by electronic and steric factors:
- Directing Groups : The bromine atom at position 5 acts as a meta-director, favoring electrophilic substitution at position 2 or 4. For example, nitration with HNO₃/H₂SO₄ targets position 4 due to bromine’s deactivating effect .
- Transition Metal Catalysis : Pd-mediated C-H activation (e.g., using Pd(OAc)₂ with ligands like XPhos) enables selective coupling at position 2 .
- Computational Modeling : DFT calculations (Gaussian 16) predict reaction pathways and transition states to optimize conditions .
Q. How can computational models predict the reactivity and stability of this compound under varying pH and solvent conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Tools like GROMACS simulate solvation effects. Polar solvents (e.g., DMSO) stabilize the methanol group via hydrogen bonding, while nonpolar solvents (toluene) may induce aggregation .
- pKa Prediction : Software such as MarvinSketch estimates the hydroxyl group’s pKa (~10–12), critical for designing acid/base-sensitive reactions .
- Degradation Pathways : Machine learning (e.g., AlphaFold) models hydrolytic cleavage of the difluoromethyl group under acidic conditions .
Q. What contradictions exist in reported biological activities of fluorinated pyridine derivatives, and how can they be resolved experimentally?
- Methodological Answer :
- Bioactivity Variability : Some studies report anti-inflammatory effects (IC₅₀ = 5–10 µM), while others show inactivity due to differences in cell lines (e.g., RAW 264.7 vs. THP-1) .
- Resolution Strategies :
- Dose-Response Curves : Use 8–10 concentration points to establish accurate IC₅₀ values.
- Metabolic Stability Assays : LC-MS/MS quantifies hepatic clearance (e.g., human microsomes) to identify active metabolites .
- Target Engagement : SPR (Biacore) or CETSA validates binding to proposed targets (e.g., COX-2) .
Q. How can bioreduction or asymmetric synthesis be optimized for enantiomerically pure derivatives of this compound?
- Methodological Answer :
- Biocatalysis : Leuconostoc pseudomesenteroides N13 reduces ketones to (S)-alcohols with >99% ee under optimized conditions (pH 7.5, 30°C, 48h) .
- Chiral Auxiliaries : Use (R)-phenyl(pyridin-2-yl)methanol to induce asymmetry in Grignard reactions, followed by acidic cleavage .
- DOE Optimization : Multi-response nonlinear models (Design Expert 12) maximize conversion and ee by adjusting NADH cofactor levels and agitation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
